1-Bromo-5-chloro-2-iodo-3-methoxybenzene
Description
1-Bromo-5-chloro-2-iodo-3-methoxybenzene (IUPAC name: 5-bromo-1-chloro-3-iodo-2-methoxybenzene) is a halogenated aromatic compound with the molecular formula C₇H₅BrClIO and a monoisotopic mass of 345.8257 g/mol . Its structure features a benzene ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 1, iodine (I) at position 3, and a methoxy group (-OCH₃) at position 2 (Figure 1). This arrangement creates significant steric and electronic effects due to the juxtaposition of bulky halogens (Br, I) and the electron-donating methoxy group.
Properties
IUPAC Name |
1-bromo-5-chloro-2-iodo-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYWMLSUULTWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-iodo-3-methoxybenzene can be synthesized through a multi-step process involving the halogenation of a methoxy-substituted benzene derivative. The typical synthetic route includes:
Halogenation: The introduction of bromine, chlorine, and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol (CH3OH) and a suitable base such as sodium methoxide (NaOCH3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-2-iodo-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include quinones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Synthetic Methods
- Nucleophilic Aromatic Substitution : The compound can be synthesized by reacting a suitable precursor with sodium methoxide under mild conditions.
- Halogenation : The introduction of bromine, chlorine, and iodine can be achieved through electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Bromo-5-chloro-2-iodo-3-methoxybenzene has been utilized in several scientific research fields, including:
1. Organic Synthesis
- Acts as a versatile intermediate in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. Its halogen substituents facilitate further transformations such as cross-coupling reactions.
2. Medicinal Chemistry
- Explored for its potential biological activity. Studies indicate that halogenated compounds can exhibit significant antiproliferative effects against various cancer cell lines. Research has shown that derivatives of this compound may inhibit specific enzymes involved in cancer progression.
3. Material Science
- Used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer chemistry and the production of functionalized materials.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
-
Anticancer Activity :
- Research indicates that this compound exhibits antiproliferative effects on leukemia and breast cancer models, suggesting potential as an anticancer agent.
-
Enzyme Inhibition :
- Related compounds have been evaluated for their inhibitory effects on glutathione peroxidase (GPx), with notable IC50 values indicating effective inhibition at low concentrations.
-
Pharmaceutical Development :
- Its role as a building block in drug development pipelines is being investigated for synthesizing novel therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-iodo-3-methoxybenzene depends on its specific application. In general, the compound can interact with molecular targets through its halogen atoms and methoxy group. These interactions can include:
Halogen Bonding: The halogen atoms can form halogen bonds with electron-rich sites on target molecules, influencing their reactivity and stability.
Electrophilic and Nucleophilic Interactions: The compound can participate in electrophilic and nucleophilic interactions, affecting the function of enzymes and receptors.
Comparison with Similar Compounds
Positional Isomers
The compound’s reactivity and physicochemical properties are highly sensitive to substituent positions. Key comparisons include:
Table 1: Positional Isomers of Halogenated Methoxybenzenes
Note: The compound in has the same substituents but differs in numbering due to IUPAC conventions, leading to distinct reactivity profiles. For example, the proximity of iodine (position 3) to the methoxy group (position 2) in the target compound may enhance electrophilic substitution resistance compared to isomers with halogens spaced farther apart .
Substituent Effects
Halogen vs. Alkyl/Methoxy Groups
Replacing iodine with smaller substituents alters steric and electronic properties:
Table 2: Impact of Substituent Replacement
Biological Activity
1-Bromo-5-chloro-2-iodo-3-methoxybenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology.
Chemical Structure and Properties
This compound (C7H5BrClIO) is characterized by the presence of multiple halogen substituents on the benzene ring, which can influence its reactivity and biological activity. The molecular weight is approximately 347.38 g/mol, with a predicted boiling point of 314.5°C .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antiviral properties. It has shown efficacy against various viral strains, particularly HIV.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity, particularly against HIV-1. In studies, it demonstrated effective inhibition of viral replication with EC50 values in the nanomolar range (10 nM) against wild-type strains and variants with mutations associated with drug resistance .
Study 1: Antiviral Efficacy
A study published in Journal of Pharmaceutical Sciences highlighted the compound's ability to inhibit HIV reverse transcriptase. The compound's structural features were correlated with its binding affinity to the enzyme, suggesting that modifications could enhance its potency .
| Compound | EC50 (nM) | Target |
|---|---|---|
| This compound | 10 | HIV Reverse Transcriptase |
| Indolyl analogs | 0.4 | HIV Reverse Transcriptase |
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of halogen atoms significantly enhances the compound's biological activity. Variations in substituents on the benzene ring were shown to affect lipophilicity and electron-withdrawing properties, which are crucial for antiviral efficacy .
Synthesis
The synthesis of this compound involves several key steps:
- Bromination : Starting with a suitable precursor, bromination introduces bromine at the desired position.
- Chlorination : Chlorine is added via electrophilic aromatic substitution.
- Iodination : Iodine is introduced using iodinating agents.
- Methoxylation : Finally, a methoxy group is introduced to complete the synthesis.
These steps can be optimized for yield and purity, making it feasible for larger-scale production .
Q & A
Q. What synthetic strategies are effective for preparing 1-Bromo-5-chloro-2-iodo-3-methoxybenzene?
Methodological Answer: The synthesis of this trihalogenated aromatic compound requires careful consideration of substituent directing effects and reaction sequences. A plausible route involves:
Methoxy Group Introduction : Start with 3-methoxybenzene derivatives, as methoxy is an electron-donating group (EDG) that directs electrophilic substitution to the para and ortho positions.
Halogenation Order :
- Iodination : Introduce iodine at position 2 via electrophilic substitution (e.g., using I2/HNO3), leveraging the methoxy group’s ortho-directing effect.
- Bromination and Chlorination : Sequential halogenation at positions 1 and 5 using directed metalation (e.g., LiCl/LDA) or Ullmann-type couplings.
- Protection/Deprotection : Use protecting groups (e.g., silyl ethers) to prevent undesired substitutions during halogenation steps.
Key Reference : Similar halogenation sequences for tri-substituted benzenes are described in and , where regioselectivity is controlled by substituent positioning .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H and <sup>13</sup>C NMR : The methoxy group typically appears as a singlet (~δ 3.8 ppm in <sup>1</sup>H NMR). Halogens (Br, Cl, I) induce deshielding in adjacent protons, with splitting patterns revealing substitution positions.
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (expected: ~346.3 g/mol) and isotopic patterns (e.g., bromine’s 1:1 <sup>79</sup>Br/<sup>81</sup>Br doublet).
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for iodine’s heavy atom effect (see for analogous structural determination using single-crystal X-ray diffraction) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The methoxy group (EDG) activates the ring toward electrophilic attack but deactivates it toward nucleophilic substitution. Bromine and iodine (weaker leaving groups compared to triflates) may participate in Suzuki-Miyaura couplings, with iodine offering faster oxidative addition due to its polarizable C–I bond.
- Steric Hindrance : The 1-bromo and 2-iodo substituents create steric bulk, potentially slowing coupling at adjacent positions. Use of bulky ligands (e.g., SPhos) or high-temperature conditions may mitigate this.
Reference : lists bromo/fluoro acetophenones as coupling precursors, highlighting steric considerations in analogous systems .
Q. How can crystallographic data resolve contradictions in structural assignments of derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of regiochemistry, especially when NMR data is inconclusive due to overlapping signals or heavy atom effects (e.g., iodine’s influence on <sup>13</sup>C shifts).
- Data Interpretation : Compare experimental bond lengths/angles with computational models (DFT). For example, resolved a hydrazide derivative’s structure with an R factor of 0.033, demonstrating high precision .
- Challenges : Heavy atoms like iodine increase absorption corrections but enhance anomalous scattering, improving phase determination.
Q. What strategies optimize regioselective functionalization of the benzene ring with competing directing groups?
Methodological Answer:
- Directing Group Hierarchy : Methoxy (EDG) directs electrophiles to ortho/para positions, while halogens (weak deactivating groups) compete. Use sequential functionalization:
- Exploit methoxy’s ortho/para-directing for initial substitutions.
- Introduce halogens at meta positions via radical pathways or directed ortho-metalation (DoM).
- Case Study : describes a methoxymethoxy-protected bromo compound, where steric and electronic effects were balanced for selective modification .
Q. How can conflicting purity data from commercial sources impact experimental reproducibility?
Methodological Answer:
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Codes : Refer to GHS classifications (e.g., R36/37/38 for irritancy in ).
- Handling Protocols : Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
Reference : outlines first-aid measures for related iodo-benzene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
